LH1307 vs. LH1306: 8.3-Fold Improvement in Biochemical HTRF Assay Potency
In a direct head-to-head comparison within the same study, LH1307 demonstrated an IC50 of 3.0 nM in the HTRF assay, representing an 8.3-fold improvement over its closest C2-symmetric analog LH1306, which exhibited an IC50 of 25 nM under identical conditions [1]. This substantial difference in biochemical potency within a closely related chemical series highlights the impact of specific structural modifications on target engagement.
| Evidence Dimension | PD-1/PD-L1 Interaction Inhibition (Biochemical) |
|---|---|
| Target Compound Data | IC50 = 3.0 nM |
| Comparator Or Baseline | LH1306 (C2-symmetric analog): IC50 = 25 nM |
| Quantified Difference | 8.3-fold more potent |
| Conditions | Homogenous Time-Resolved Fluorescence (HTRF) assay |
Why This Matters
For researchers evaluating C2-symmetric PD-1/PD-L1 inhibitors, this head-to-head data confirms that LH1307 is the more potent option within the series, ensuring that experiments requiring maximal target engagement at lower concentrations can be reliably conducted.
- [1] Basu S, Yang J, Xu B, Magiera-Mularz K, Skalniak L, Musielak B, Kholodovych V, Holak TA, Hu L. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction. J Med Chem. 2019;62(15):7250-7263. doi:10.1021/acs.jmedchem.9b00795 View Source
